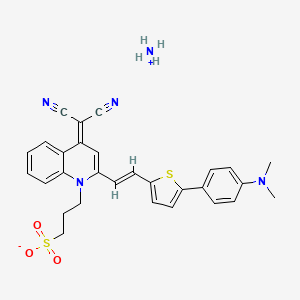
QM-FN-SO3 (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QM-FN-SO3 (ammonium): is a near-infrared aggregation-induced emission-active probe. It is known for its ability to penetrate the blood-brain barrier and is primarily used for the detection of amyloid-beta plaques in vivo. This compound is highly valued in scientific research due to its ultra-high signal-to-noise ratio, binding affinity, and high-performance near-infrared emission .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of QM-FN-SO3 (ammonium) involves a two-stage process. The first stage includes the preparation of the quinoline-malononitrile core, followed by the introduction of the thiophene-bridge and the dimethylaminophenylsulfonate group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The entire preparation process takes approximately two days .
Industrial Production Methods: Industrial production of QM-FN-SO3 (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture and light exposure .
化学反応の分析
Types of Reactions: QM-FN-SO3 (ammonium) primarily undergoes aggregation-induced emission reactions. It is designed to emit strong fluorescence in the aggregated state, which is crucial for its application in detecting amyloid-beta plaques .
Common Reagents and Conditions: The compound is often used in conjunction with solvents like dimethyl sulfoxide and water. The reaction conditions are optimized to maintain the stability and fluorescence properties of the compound .
Major Products Formed: The major product formed from the reactions involving QM-FN-SO3 (ammonium) is a highly fluorescent aggregate that can be used for imaging purposes .
科学的研究の応用
Chemistry: In chemistry, QM-FN-SO3 (ammonium) is used as a fluorescent probe for studying molecular interactions and aggregation phenomena .
Biology: In biological research, this compound is employed for the in vivo detection of amyloid-beta plaques, which are associated with Alzheimer’s disease. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for studying neurodegenerative diseases .
Medicine: In medicine, QM-FN-SO3 (ammonium) is used for early detection and monitoring of Alzheimer’s disease. Its high sensitivity and specificity make it a preferred choice for non-invasive imaging techniques .
Industry: In the industrial sector, QM-FN-SO3 (ammonium) is used in the development of diagnostic tools and imaging agents. Its unique properties enable the creation of high-performance imaging devices .
作用機序
QM-FN-SO3 (ammonium) exerts its effects through aggregation-induced emission. When the compound aggregates, it emits strong fluorescence, which can be detected using imaging techniques. The molecular targets of this compound are amyloid-beta plaques, and it operates by binding to these plaques and emitting near-infrared light, which can be captured for imaging purposes .
類似化合物との比較
- Thioflavin T
- Thioflavin S
- Congo Red
Comparison: Compared to Thioflavin T and Thioflavin S, QM-FN-SO3 (ammonium) offers several advantages, including a longer emission wavelength, higher sensitivity, and better blood-brain barrier penetration. Unlike Congo Red, which has limitations in terms of specificity and signal-to-noise ratio, QM-FN-SO3 (ammonium) provides a higher fidelity signal with minimal background noise .
Conclusion
QM-FN-SO3 (ammonium) is a highly specialized compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an invaluable tool for the detection and study of amyloid-beta plaques, contributing to advancements in the understanding and treatment of neurodegenerative diseases.
特性
分子式 |
C29H29N5O3S2 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC名 |
azanium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.H3N/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);1H3/b13-12+; |
InChIキー |
PWITWBLOHHEEQO-UEIGIMKUSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


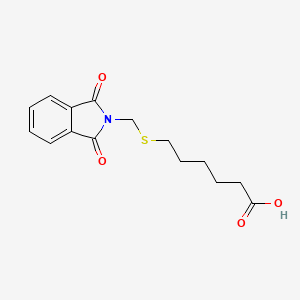


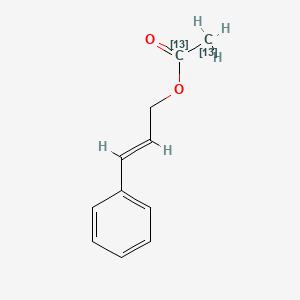
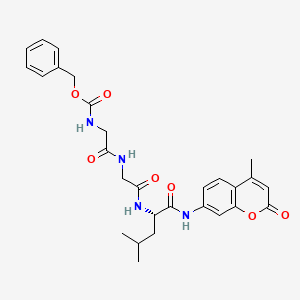



![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)

![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
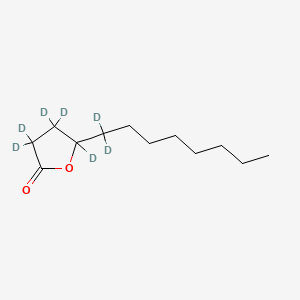
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
